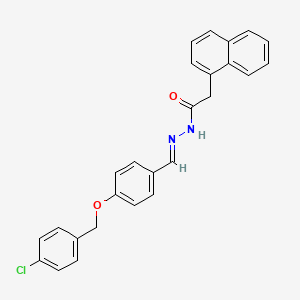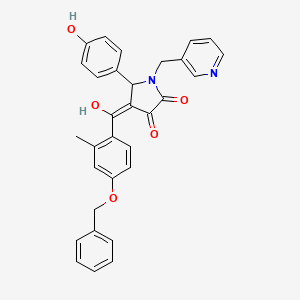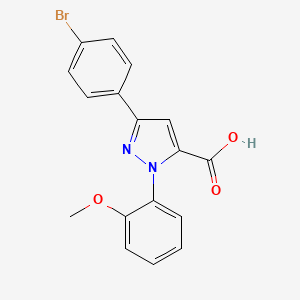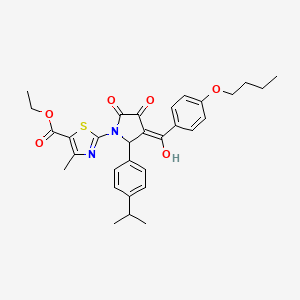
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(3-chlorophényl)-3-phényl-1H-pyrazole-5-carboxylique est un composé hétérocyclique qui présente un cycle pyrazole substitué par un groupe chlorophényle et un groupe phényle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 1-(3-chlorophényl)-3-phényl-1H-pyrazole-5-carboxylique implique généralement la cyclisation de dérivés d’hydrazine appropriés avec des 1,3-dicétones ou leurs équivalents. Une méthode courante comprend la réaction du chlorure de 3-chlorobenzoyle avec la phénylhydrazine pour former l’hydrazone correspondante, qui est ensuite cyclisée en milieu acide pour donner le cycle pyrazole.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse de ce composé peut être mise à l’échelle en optimisant les conditions de réaction telles que la température, le solvant et le catalyseur. Des réacteurs à flux continu et des plateformes de synthèse automatisée peuvent être utilisés pour améliorer l’efficacité et le rendement du processus.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1-(3-chlorophényl)-3-phényl-1H-pyrazole-5-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en aldéhyde.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en milieu basique ou acide.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de pyrazole, les alcools, les aldéhydes et divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
L’acide 1-(3-chlorophényl)-3-phényl-1H-pyrazole-5-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de composé de tête dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(3-chlorophényl)-3-phényl-1H-pyrazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modulant leur fonction. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1-phényl-3-(4-chlorophényl)-1H-pyrazole-5-carboxylique
- Acide 1-(3-bromophényl)-3-phényl-1H-pyrazole-5-carboxylique
- Acide 1-(3-méthylphényl)-3-phényl-1H-pyrazole-5-carboxylique
Unicité
L’acide 1-(3-chlorophényl)-3-phényl-1H-pyrazole-5-carboxylique est unique en raison de la présence du groupe 3-chlorophényle, qui confère des propriétés électroniques et stériques spécifiques. Ces propriétés peuvent influencer la réactivité du composé, son activité biologique et sa stabilité globale, le différenciant ainsi d’autres composés similaires.
Propriétés
Numéro CAS |
618101-99-8 |
|---|---|
Formule moléculaire |
C16H11ClN2O2 |
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-4-8-13(9-12)19-15(16(20)21)10-14(18-19)11-5-2-1-3-6-11/h1-10H,(H,20,21) |
Clé InChI |
JLGICDHNLUQTGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015752.png)



![2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12015764.png)

![[4-bromo-2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12015778.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12015780.png)

![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015801.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015810.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015816.png)

